molecular formula C16H11NO4S2 B11701731 3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid

3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11701731
M. Wt: 345.4 g/mol
InChI Key: RQVQFTISUPZPGU-MDWZMJQESA-N
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Description

3-(5-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a furan ring, and a benzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 3-(5-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazolidinone ring through a cyclization reaction, followed by the introduction of the furan ring via a cross-coupling reaction. The final step often involves the attachment of the benzoic acid group through esterification or amidation reactions. Industrial production methods may employ similar synthetic strategies but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(5-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to interact with active sites of enzymes, potentially inhibiting their activity. The furan ring may contribute to the compound’s binding affinity and specificity. The benzoic acid moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives, furan-containing molecules, and benzoic acid analogs. Compared to these compounds, 3-(5-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:

  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
  • 3-[(5E)-5-(3-Methoxy-4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

This compound’s uniqueness lies in its potential to serve as a versatile scaffold for the development of new therapeutic agents and its ability to undergo a wide range of chemical transformations.

Properties

Molecular Formula

C16H11NO4S2

Molecular Weight

345.4 g/mol

IUPAC Name

3-[5-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C16H11NO4S2/c1-17-14(18)13(23-16(17)22)8-11-5-6-12(21-11)9-3-2-4-10(7-9)15(19)20/h2-8H,1H3,(H,19,20)/b13-8+

InChI Key

RQVQFTISUPZPGU-MDWZMJQESA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)SC1=S

Origin of Product

United States

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